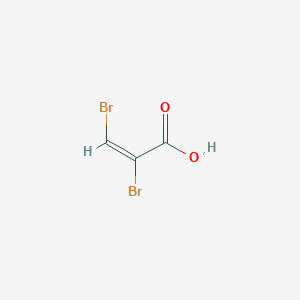
(E)-2,3-Dibromoacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-Dibromoacrylic acid is a useful research compound. Its molecular formula is C3H2Br2O2 and its molecular weight is 229.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
(E)-2,3-Dibromoacrylic acid serves as a crucial building block in organic synthesis. It can undergo various transformations including:
- Substitution Reactions: The bromine atoms can be replaced with other functional groups, allowing for the formation of more complex molecules.
- Coupling Reactions: It can participate in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
These properties make it valuable in developing new compounds for pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated that this compound exhibits potential therapeutic properties:
- Anticancer Activity: Studies have shown that derivatives of dibromoacrylic acids can inhibit cancer cell proliferation by interfering with specific biochemical pathways. For instance, a study published in Cancer Research highlighted its efficacy against certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Material Science
In materials science, this compound is utilized in the production of polymers and coatings:
- Polymerization: It can be polymerized to create materials with unique properties suitable for coatings that require durability and chemical resistance.
- Reactive Dyes: As an intermediate in dye synthesis, it plays a role in developing reactive dyes that bond well with textile fibers.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using this compound derivatives on breast cancer cell lines. |
| 2 | Anti-inflammatory Properties | Showed reduction of pro-inflammatory cytokines in macrophage cultures treated with dibromoacrylic acids. |
| 3 | Polymer Development | Developed a new class of polymer coatings with enhanced resistance to solvents and UV degradation using this compound as a monomer. |
特性
CAS番号 |
1578-72-9 |
|---|---|
分子式 |
C3H2Br2O2 |
分子量 |
229.85 g/mol |
IUPAC名 |
(E)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
InChIキー |
AZAFGYLHYXBSMI-OWOJBTEDSA-N |
SMILES |
C(=C(C(=O)O)Br)Br |
異性体SMILES |
C(=C(\C(=O)O)/Br)\Br |
正規SMILES |
C(=C(C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















